5-Chloromethyl-1-phenethyl-1H-tetrazole
Description
5-Chloromethyl-1-phenethyl-1H-tetrazole is a substituted tetrazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 5-position and a phenethyl (-CH₂CH₂C₆H₅) substituent at the 1-position of the tetrazole ring.
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-phenylethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-8-10-12-13-14-15(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBVJRYBOJQWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233638 | |
| Record name | 1H-Tetrazole, 5-(chloromethyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340222-64-1 | |
| Record name | 1H-Tetrazole, 5-(chloromethyl)-1-(2-phenylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1340222-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole, 5-(chloromethyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydroxyacetonitrile Derivatives
A foundational approach involves the cyclization of hydroxyacetonitrile or hydroxypropionitrile with sodium azide. In this method, hydroxyacetonitrile reacts with sodium azide and triethylamine hydrochloride under elevated temperatures (145°C) in an autoclave, yielding 5-methylol tetrazole as an intermediate. The reaction proceeds via nucleophilic substitution, where the nitrile group undergoes [2+3] cycloaddition with azide ions. Triethylamine acts as both a base and a catalyst, neutralizing HCl byproducts. This step achieves an 85% molar yield under optimized conditions.
Subsequent chlorination of the 5-methylol tetrazole intermediate is achieved using sulfur oxychloride (SOCl₂) in tetrahydrofuran (THF). The hydroxyl group is replaced by chlorine, forming 5-chloromethyl-1-triphenylmethyl tetrazole. Deprotection of the triphenylmethyl group via hydrochloric acid in acetonitrile/water mixtures yields the final product with 99.3% purity.
One-Pot Synthesis from N-Benzyl-2-chloroacetamide
An alternative one-pot method utilizes N-benzyl-2-chloroacetamide as the starting material. Reacting this compound with sodium azide in the presence of pyridine and chloroform facilitates simultaneous cyclization and chlorination. The reaction mechanism involves the formation of a tetrazole ring through nitrile-azide cycloaddition, followed by in situ chlorination of the methylol group. This streamlined process reduces purification steps and achieves a 57% yield, albeit with moderate scalability due to solvent constraints.
Protective Group Strategies for Enhanced Selectivity
Triphenylmethyl Protection-Deprotection
The patent CN101805306A outlines a method using triphenylmethyl chloride (TrCl) to protect the tetrazole nitrogen during chlorination. Key steps include:
- Protection : 5-methylol tetrazole is treated with TrCl in THF, forming 1-triphenylmethyl-5-methylol tetrazole.
- Chlorination : Sulfur oxychloride replaces the hydroxyl group, yielding 5-chloromethyl-1-triphenylmethyl tetrazole.
- Deprotection : Acidic hydrolysis with HCl removes the Tr group, producing the target compound.
This method minimizes side reactions, such as N-alkylation, and improves overall yield to 73.8%.
Solvent and Temperature Optimization
Reaction efficiency is highly dependent on solvent polarity and temperature. THF, with its moderate polarity and boiling point (66°C), facilitates homogeneous mixing during protection and chlorination. Maintaining temperatures between 5–60°C prevents exothermic runaway reactions during SOCl₂ addition. Lower temperatures (0–5°C) during workup reduce hydrolysis of the chloromethyl group, preserving product integrity.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for the leading preparation methods:
Key Observations :
- The multicomponent route offers superior scalability and yield, making it industrially preferable.
- One-pot synthesis reduces procedural complexity but requires stringent solvent control.
- Protective group strategies enhance selectivity but introduce additional purification steps.
Mechanistic Insights and Side Reactions
Chlorination Dynamics
The substitution of hydroxyl groups with chlorine in 5-methylol tetrazole proceeds via a two-step mechanism:
- Protonation : Sulfur oxychloride protonates the hydroxyl oxygen, forming a good leaving group (H₂O).
- Nucleophilic Attack : Chloride ion displaces water, yielding the chloromethyl derivative.
Side reactions, such as over-chlorination or ring-opening, are mitigated by controlling SOCl₂ stoichiometry and reaction time.
Stability of Intermediates
Intermediate 5-chloromethyl-1-triphenylmethyl tetrazole is hygroscopic, requiring anhydrous conditions during storage. Exposure to moisture leads to hydrolysis, regenerating the hydroxyl group and reducing final yield.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
- Reagent Costs : Triphenylmethyl chloride and sulfur oxychloride contribute significantly to expenses. Bulk purchasing and recycling protocols are recommended.
- Waste Management : Neutralization of HCl byproducts with NaOH generates saline wastewater, necessitating treatment systems.
Chemical Reactions Analysis
Types of Reactions: 5-Chloromethyl-1-phenethyl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may lead to the formation of a tetrazole oxide.
Scientific Research Applications
Medicinal Chemistry
5-Chloromethyl-1-phenethyl-1H-tetrazole serves as a versatile pharmacophore in drug design. Its structure allows it to act as a bioisosteric replacement for carboxylic acids, which can enhance the pharmacodynamic properties of drug candidates. The presence of multiple nitrogen atoms in the tetrazole ring contributes to its ability to form hydrogen bonds, which is crucial for receptor interactions.
Pharmacological Properties
- Bioisosterism : The compound can replace carboxylic acids in various drug molecules, potentially improving metabolic stability and bioavailability due to its resistance to biological degradation .
- Antimicrobial Activity : Some derivatives of this compound have demonstrated antibacterial properties against pathogens such as Escherichia coli and Bacillus subtilis, indicating its potential use in developing new antimicrobial agents .
Synthesis of Tetrazoles
The synthesis of this compound involves several advanced methodologies that enhance yield and purity. Recent studies have highlighted microwave-assisted synthesis as a particularly effective technique.
Synthetic Pathways
- Microwave-Assisted Synthesis : This method allows for rapid reaction times and high yields, with some reactions achieving up to 99% yield within short periods . For instance, the reaction of nitriles with sodium azide under microwave irradiation has been optimized for the efficient production of various 5-substituted tetrazoles.
| Methodology | Yield (%) | Reaction Time |
|---|---|---|
| Microwave-assisted synthesis | 25-100 | 1 hour |
| Conventional heating | 45-93 | Several hours |
Advantages of Microwave Synthesis
- Increased reaction rates.
- Higher product yields.
- Simplified workup procedures.
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the development of silane coupling agents. These agents are crucial in enhancing the adhesion properties of materials used in coatings and composites.
Silane Coupling Agents
The incorporation of tetrazole derivatives into silane formulations can improve the performance characteristics of adhesives and sealants by enhancing their chemical stability and adhesion properties .
Case Studies
Several studies have documented the synthesis and application of tetrazole derivatives, showcasing their versatility:
- Antimicrobial Testing : A study found that specific 5-substituted tetrazoles exhibited significant inhibitory effects against various bacterial strains, suggesting their potential as new antibiotic agents .
- Material Enhancements : Research demonstrated that integrating tetrazole compounds into polymer matrices improved thermal stability and mechanical strength, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 5-Chloromethyl-1-phenethyl-1H-tetrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular receptors. The tetrazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The chloromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Tetrazole Derivatives
Substituent Effects on Physical and Spectral Properties
The substituents at the 1- and 5-positions significantly influence melting points, solubility, and spectroscopic signatures. Key comparisons include:
Table 1: Physical and Spectral Properties of Selected Tetrazoles
*Estimated based on analogous compounds.
- Chloromethyl vs. Methyl Groups : The electron-withdrawing chloromethyl group reduces electron density on the tetrazole ring compared to methyl, lowering melting points and altering IR C=N stretches (e.g., 1558 cm⁻¹ vs. 1565 cm⁻¹) .
- Aromatic Substituents : Electron-withdrawing groups (e.g., -CF₃, -Cl) on the aryl ring deshield adjacent protons, shifting NMR signals downfield (e.g., δ 7.6–8.0 for -CF₃ vs. δ 7.4–7.6 for -Cl) .
Stability and Functional Group Compatibility
- Thermal Stability : Phenethyl-substituted tetrazoles exhibit higher thermal stability (decomposition >200°C) than aliphatic analogs due to aromatic conjugation .
- Hydrolytic Sensitivity : Chloromethyl groups are prone to hydrolysis under basic conditions, necessitating anhydrous synthesis protocols .
Biological Activity
5-Chloromethyl-1-phenethyl-1H-tetrazole is a member of the tetrazole family, which are five-membered heterocyclic compounds characterized by a high nitrogen content. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves the reaction of benzonitrile with sodium azide, facilitated by catalysts such as nano-ZnO/Co3O4 in dimethylformamide at elevated temperatures (120-130°C) . The compound's structure allows for various chemical modifications, making it versatile for research applications.
Chemical Reactions
This compound can undergo several types of reactions:
- Substitution Reactions : The chloromethyl group can be replaced with nucleophiles, leading to new derivatives.
- Redox Reactions : The tetrazole ring can participate in oxidation and reduction processes, although these are less common .
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. A study highlighted that various 5-substituted tetrazoles showed in vitro antibacterial effects against pathogens like Escherichia coli, Bacillus cereus, and Staphylococcus aureus . Specifically, this compound has been noted for its potential as an antimicrobial agent due to its structural characteristics.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| B. subtilis | 20 | |
| S. aureus | 15 |
Anticancer Activity
Recent studies have also explored the anticancer potential of tetrazole derivatives. For instance, a compound structurally similar to this compound was evaluated for cytotoxicity against epidermoid carcinoma cell lines (A431) and colon cancer cell lines (HCT116) using MTT assays. The results indicated promising cytotoxic effects, suggesting that modifications to the tetrazole structure could enhance its anticancer activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A431 | 25 |
| HCT116 | 30 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The nitrogen atoms in the tetrazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the chloromethyl group may undergo metabolic transformations to yield active metabolites that contribute to its therapeutic effects .
Case Studies
Several case studies have demonstrated the efficacy of tetrazoles in biological applications:
- Antibacterial Efficacy : A study conducted by Coca et al. reported that synthesized tetrazoles exhibited significant antibacterial activity against various strains, with a notable compound showing higher efficacy than standard antibiotics .
- Anticancer Properties : A recent investigation into the cytotoxicity of tetrazoles revealed that certain derivatives displayed superior activity against cancer cell lines compared to traditional chemotherapeutics, indicating their potential as novel anticancer agents .
- Molecular Docking Studies : Computational studies have shown that certain derivatives of tetrazoles bind effectively to target proteins involved in cancer progression, suggesting a mechanism for their observed biological activities .
Q & A
Q. What are the most reliable synthetic routes for preparing 5-Chloromethyl-1-phenethyl-1H-tetrazole, and how can reaction conditions be optimized?
- Methodological Answer : A robust synthesis involves reacting substituted chlorobenzyloxy-phenylethyl-thiol precursors with tetrazole derivatives under heterogenous catalysis. For example, compound 6a-p (structurally analogous to the target molecule) was synthesized using equimolar reactants in PEG-400 solvent with Bleaching Earth Clay (BEC, pH 12.5) as a catalyst at 70–80°C for 1 hour . Optimization includes monitoring via TLC, ice-water quenching, and recrystallization in aqueous acetic acid. Yields depend on substituent electronic effects; electron-withdrawing groups (e.g., nitro) enhance reactivity .
Table 1 : Synthesis Optimization Parameters
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield Range | Reference |
|---|---|---|---|---|---|
| BEC (pH 12.5) | PEG-400 | 70–80 | 1 | 60–85% | |
| Nano-TiCl₄·SiO₂ | Solventless | 120 | 2–4 | 70–90% |
Q. How can researchers confirm the structural purity of this compound derivatives?
- Methodological Answer : Structural validation requires multi-spectral analysis:
- IR Spectroscopy : Confirm C-Cl (750–650 cm⁻¹), tetrazole ring (1600–1500 cm⁻¹), and aromatic C-H (3100–3000 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include δ 4.5–5.0 ppm (CH₂Cl), δ 7.2–8.1 ppm (aromatic protons), and δ 150–160 ppm (tetrazole carbons) .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed values (e.g., C: 49.04% vs. 49.01%) indicate high purity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral or elemental analysis data for this compound?
- Methodological Answer : Minor discrepancies (e.g., 0.03% C deviation) often arise from hygroscopicity or residual solvents. Use high-vacuum drying and deuterated solvents for NMR. For unresolved issues, cross-validate with mass spectrometry (EIMS) to detect molecular ion peaks (e.g., m/z 391 for C₁₆H₁₄ClN₅O₃S) and isotopic patterns .
Q. How does the chloromethyl-phenethyl substituent influence biological activity in tetrazole derivatives?
- Methodological Answer : The chloromethyl group enhances lipophilicity, improving membrane permeability, while the phenethyl moiety facilitates π-π stacking with biological targets. In antimicrobial studies, derivatives showed MIC values of 12.5–50 µg/mL against S. aureus and C. albicans due to thioether bond flexibility and electron-deficient aromatic systems . For antiviral applications, similar scaffolds inhibit HIV-1 reverse transcriptase via non-nucleoside binding pocket interactions .
Table 2 : Structure-Activity Relationships (SAR)
Q. What computational or crystallographic tools are recommended for elucidating the 3D conformation of this compound?
- Methodological Answer : Use SHELX for single-crystal X-ray refinement. For example, SHELXL resolves torsional angles of the tetrazole ring and chloromethyl group, while SHELXE aids in phase determination for twinned crystals . Pair with density functional theory (DFT) to model electronic effects of substituents on reactivity .
Key Challenges and Best Practices
- Synthetic Pitfalls : Avoid azide intermediates due to explosion risks; opt for safer nitrile-azide cycloadditions .
- Data Reproducibility : Report catalyst loading (e.g., 10 wt% BEC) and solvent purity to ensure consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
